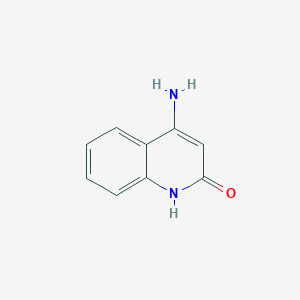

4-Aminoquinoline-2-one

Descripción

Historical Trajectory and Foundational Significance of the 4-Aminoquinoline (B48711) Motif

The journey of the 4-aminoquinoline motif is deeply rooted in the quest for antimalarial drugs. The quinoline (B57606) ring itself was first isolated from coal tar in 1834. mdpi.com However, its therapeutic importance was cemented with the use of quinine (B1679958), a natural alkaloid from the bark of the Cinchona tree, for the treatment of malaria. The success of quinine spurred the synthesis of various quinoline derivatives, leading to the landmark discovery of Chloroquine (B1663885) in 1934 by Hans Andersag. mdpi.comdoi.org

Chloroquine, a 4-aminoquinoline derivative, became a cornerstone of malaria chemotherapy for decades due to its efficacy, low cost, and tolerability. researchgate.net Its mechanism of action involves interfering with the detoxification of heme in the malaria parasite. The parasite digests host hemoglobin, releasing toxic heme. 4-aminoquinolines are believed to accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its polymerization into non-toxic hemozoin crystals. This leads to a buildup of toxic heme, causing parasite death. researchgate.nettaylorandfrancis.com

The foundational significance of the 4-aminoquinoline scaffold extends far beyond malaria. The inherent biological activity of this motif has led to the development of a wide range of drugs with diverse therapeutic applications. frontiersin.org These include:

Antimalarials: Chloroquine, Amodiaquine (B18356), Hydroxychloroquine, Piperaquine (B10710). frontiersin.orgtaylorandfrancis.com

Anticancer agents: Neratinib, Pelitinib, Bosutinib. frontiersin.orgmdpi.com

Anti-inflammatory drugs: Glafenine, Floctafenine. frontiersin.org

Anti-Alzheimer's agents: Tacrine. frontiersin.org

The versatility of the 4-aminoquinoline scaffold is attributed to its ability to interact with various biological targets. Its unique structure allows it to accumulate in cellular compartments like lysosomes and mitochondria, a property that is key to its action in different diseases. frontiersin.orgresearchgate.net The development of drug resistance, particularly in malaria, has further fueled research into modifying the 4-aminoquinoline structure to create new, more effective agents. nih.gov This has led to the synthesis of countless analogues and hybrid molecules, solidifying the 4-aminoquinoline motif as a perpetually relevant scaffold in medicinal chemistry. westminster.ac.uknih.gov

Prominence of the 4-Aminoquinoline-2-one Substructure in Current Medicinal Chemistry Efforts

The this compound substructure, also referred to as a 4-amino-1,2-dihydro-2-oxoquinoline, is an important derivative of the broader 4-aminoquinoline class. It is an organic compound featuring a fused benzene (B151609) and pyridine (B92270) ring system, with an amino group at the 4-position and a carbonyl group at the 2-position. cymitquimica.com This "quinolone" structure imparts distinct chemical properties, including the potential for hydrogen bonding via the carbonyl group, which influences its interaction with biological targets. cymitquimica.com

In recent years, the this compound scaffold has gained prominence in medicinal chemistry, primarily driven by its potential as a core for developing novel therapeutic agents, especially in oncology. Research has demonstrated that derivatives of this substructure exhibit significant biological activities.

A notable area of investigation is in the development of kinase inhibitors . Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. The quinoline moiety is a common feature in many approved protein kinase inhibitors. bibliotekanauki.pl Studies have shown that compounds incorporating the 7-amino-4-methylquinolin-2(1H)-one backbone display potential as anticancer agents, with some derivatives showing selective activity against cancer cell lines and the ability to inhibit cell migration. bibliotekanauki.pl

Furthermore, hybrid molecules incorporating the this compound structure are being explored. For instance, the design of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids has yielded compounds with strong cytotoxic activity against various tumor cell lines, including leukemia and lymphoma. mdpi.com These hybrids are being investigated for their ability to suppress cell cycle progression and induce apoptosis. mdpi.com The rationale behind creating such hybrids is to combine the pharmacophoric features of different bioactive scaffolds to develop agents with enhanced potency and novel mechanisms of action.

The synthesis of this compound derivatives is an active area of chemical research. Various synthetic strategies are employed to create libraries of these compounds with diverse substitutions, allowing for the exploration of structure-activity relationships (SAR). These studies are crucial for optimizing the biological activity and drug-like properties of these molecules. bibliotekanauki.plresearchgate.net

Table 1: Examples of Biologically Active this compound Derivatives and Related Hybrids

| Compound/Derivative Class | Target Disease/Area | Observed Biological Activity/Potential | Reference |

|---|---|---|---|

| 7-Amino-4-methylquinolin-2(1H)-one derivatives | Cancer | Selective cytotoxicity against cancer cells; inhibition of cell migration. | bibliotekanauki.pl |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | Cancer (Leukemia, Lymphoma) | Strong cytotoxic activity; suppression of cell cycle progression; induction of apoptosis. | mdpi.com |

| N-substituted 4-aminoquinoline derivatives | Cancer (Breast) | Antiproliferative activity against MCF-7 breast cancer cell line. | researchgate.net |

Scope and Critical Research Trajectories for this compound and its Analogues

The future research landscape for this compound and its analogues is focused on harnessing their therapeutic potential across a spectrum of diseases, with a significant emphasis on overcoming drug resistance and developing targeted therapies.

One of the most critical research trajectories is the development of novel anticancer agents . The 4-aminoquinoline scaffold has been identified as a promising framework for creating drugs that target specific signaling pathways in cancer cells. For example, recent research has focused on designing 4-aminoquinoline derivatives that inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is crucial for tumor survival and progression. tandfonline.com One such derivative, compound 3s , demonstrated exceptional antiproliferative effects in cancer cell lines by decreasing the expression of HIF-1α mRNA. tandfonline.com This highlights a strategy of moving beyond broad cytotoxicity towards more targeted anticancer mechanisms.

Another key area is the development of modulators of the immune system . Receptor-interacting protein kinase 2 (RIPK2) is a critical enzyme in immune signaling, and its inhibition is a target for treating inflammatory diseases. A novel series of 4-aminoquinoline-based derivatives have been designed and synthesized as potent and selective RIPK2 inhibitors. tandfonline.comresearchgate.netnih.gov One compound, compound 14 , showed high affinity for RIPK2 and was effective in reducing the secretion of the pro-inflammatory cytokine TNF-α in a cellular model. tandfonline.comresearchgate.net This line of research opens up the possibility of using this compound analogues for the treatment of autoimmune and inflammatory conditions.

In the realm of infectious diseases , while the parent 4-aminoquinoline scaffold is well-established, research continues to create new analogues to combat resistance. This includes the synthesis of hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores. For instance, 4-aminoquinoline-guanylthiourea derivatives have been designed as dual-target antimalarial agents. nih.gov Although not strictly 4-aminoquinoline-2-ones, this strategy of molecular hybridization is a key trend that can be applied to the 2-one substructure to develop new anti-infective agents, including those for leishmaniasis and other parasitic diseases. frontiersin.org

The overarching theme in the research on 4-aminoquinoline-2-ones is the systematic exploration of their structure-activity relationships (SAR). By synthesizing and screening libraries of these compounds with varied substituents, researchers aim to:

Enhance potency against specific biological targets.

Improve selectivity to reduce off-target effects.

Overcome mechanisms of drug resistance.

Optimize pharmacokinetic properties for better clinical outcomes. nih.govucsf.edu

Table 2: Future Research Directions for this compound Analogues

| Research Trajectory | Therapeutic Target/Goal | Example/Approach | Reference |

|---|---|---|---|

| Targeted Anticancer Therapy | Inhibition of cancer-specific signaling pathways | Development of HIF-1α inhibitors. | tandfonline.com |

| Immunomodulation | Treatment of inflammatory and autoimmune diseases | Design of selective RIPK2 kinase inhibitors. | tandfonline.comresearchgate.net |

| Combating Drug Resistance | Overcoming resistance in infectious diseases and cancer | Synthesis of hybrid molecules and novel analogues. | nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Optimization of drug-like properties | Systematic modification of the this compound scaffold. | nih.govucsf.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHBEHGSJQMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332689 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110216-87-0 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Sustainable Chemical Pathways for 4 Aminoquinoline 2 One Derivatives

Strategic Approaches for Constructing the 4-Aminoquinoline (B48711) Core

The construction of the 4-aminoquinoline core can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These methods include classical nucleophilic aromatic substitution as well as more modern transition metal-catalyzed and annulation strategies.

Nucleophilic Aromatic Substitution (SNAr) Protocols for 4-Aminoquinolines

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 4-aminoquinolines. nih.gov This method typically involves the reaction of a 4-haloquinoline, most commonly 4-chloroquinoline (B167314), with a suitable amine nucleophile. nih.govnih.gov The carbon at the 4-position of the quinoline (B57606) ring is activated towards nucleophilic attack, leading to the displacement of the halogen leaving group. nih.gov

Conventional heating protocols often require high temperatures (>120°C) and long reaction times ( >24 hours), particularly when using an alcohol or DMF as the solvent. nih.gov These conditions are generally more effective for alkylamines than for anilines. nih.gov To enhance reaction efficiency, microwave-assisted SNAr reactions have been developed, significantly reducing reaction times to 20-30 minutes and often providing good to excellent yields (80-95%). frontiersin.orgmdpi.com The choice of solvent and the requirement for a base are dependent on the nature of the amine nucleophile. frontiersin.org For instance, in DMSO, secondary amines may require an auxiliary base, while stronger bases like sodium hydroxide (B78521) are often necessary for aryl or heteroarylamines. frontiersin.org

The regioselectivity of SNAr reactions on precursors like 2,4-dichloroquinazolines is a critical aspect, with the substitution predominantly occurring at the 4-position due to the higher LUMO coefficient of the C4 carbon, making it more susceptible to nucleophilic attack. mdpi.com

A variety of 4-aminoquinoline derivatives have been successfully synthesized using SNAr protocols, as illustrated by the following examples:

| Starting Material | Amine Nucleophile | Product | Reference |

| 7-substituted-4-chloro-quinoline | Butyl amine | N-butyl-7-substituted-quinolin-4-amine | nih.gov |

| 4,7-dichloroquinoline (B193633) | Ethane-1,2-diamine | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |

| 7-substituted-4-chloro-quinoline | N,N-dimethyl-ethane-1,2-diamine | N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

Transition Metal-Catalyzed Dehydrogenative Aromatization

Transition metal-catalyzed dehydrogenative aromatization has emerged as a powerful and atom-economical strategy for the synthesis of 4-aminoquinolines. nih.govorganic-chemistry.org This approach avoids the pre-functionalization required in classical SNAr reactions, instead utilizing readily available starting materials.

A notable example involves the synergistic palladium/copper-catalyzed aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. organic-chemistry.org This method eliminates the need for hazardous reagents like trichlorophosphate and uses oxygen from the air as a green oxidant. organic-chemistry.org The reaction proceeds efficiently in the presence of a Pd(OAc)₂ catalyst, Cu(OAc)₂ as an oxidant, 1,10-phenanthroline (B135089) as a ligand, and pivalic acid as the solvent. nih.gov The use of an acidic solvent like pivalic acid is crucial as it facilitates enamine formation and prevents side reactions. organic-chemistry.org This protocol has demonstrated broad substrate scope, accommodating both alkyl and aryl amines, and has been successfully applied to the synthesis of established drugs like chloroquine (B1663885) and amodiaquine (B18356). nih.govorganic-chemistry.org

More recently, a transition metal-free approach for aerobic dehydrogenative aromatization has been developed, utilizing iodine (I₂) as a catalyst. rsc.orgresearcher.life Mechanistic studies suggest that iodine is consumed to form 3-iodoquinolin-4-ol, which acts as the true catalytic species. rsc.orgresearcher.life Air or oxygen serves as the terminal oxidant to regenerate the catalyst, making this a highly sustainable method. rsc.orgresearcher.life This process is characterized by its simplicity, high atom economy, and the use of an environmentally benign oxidant. rsc.orgresearcher.life

Annulation Reactions for Substituted 4-Aminoquinoline Architectures

Annulation reactions provide a versatile platform for the construction of highly substituted 4-aminoquinoline cores, often from acyclic precursors. These strategies involve the formation of multiple bonds in a single synthetic operation, leading to complex molecular architectures.

[2+2] annulation strategies have been successfully employed for the synthesis of 2,3-disubstituted-4-aminoquinolines. nih.gov In one such approach, substituted carboxanilides react with sulfonyl ynamides to afford the desired quinoline products. nih.gov Another variation involves a copper-catalyzed [2+2+2] annulation of substituted benzonitriles, aryl-mesyliodinium salts, and ynamides, demonstrating high atom economy and operational simplicity.

Aza-Michael addition followed by intramolecular annulation represents an efficient one-pot strategy for the synthesis of polysubstituted 4-aminoquinolines. nih.govresearchgate.net This reaction typically involves the base-promoted or Lewis acid-mediated reaction of ynones with 2-aminobenzonitriles. researchgate.netglobalauthorid.com The sequence is initiated by the aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group to construct the quinoline ring. researchgate.net This transition-metal-free approach is operationally simple, scalable, and exhibits high atom economy, allowing for the synthesis of a wide variety of 2-substituted-3-carbonyl-4-aminoquinolines in good to excellent yields. nih.govresearchgate.net

[2+2] Annulation Strategies

Developments in Green Chemistry for 4-Aminoquinoline-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. mdpi.com For the synthesis of 4-aminoquinoline-2-ones, a notable green protocol involves the intramolecular cyclization of 2-cyanophenylamide derivatives using choline (B1196258) hydroxide (ChOH) as a biodegradable and recyclable catalyst. researchgate.netrsc.org This method offers several advantages, including rapid reaction times (15-20 minutes), high yields, easy workup, and the avoidance of hazardous reagents. researchgate.netrsc.org

Another sustainable approach utilizes microwave-assisted synthesis, which significantly reduces reaction times and energy consumption compared to conventional heating methods. mdpi.com For instance, the reaction of 2-aminobenzonitriles with ketones can be carried out under solvent-free conditions using a zinc chloride catalyst, affording 4-aminoquinoline derivatives in high yields. preprints.org This method adheres to green chemistry principles by reducing waste and avoiding the use of toxic solvents. mdpi.com

Furthermore, the use of ammonium (B1175870) chloride as a catalyst in a one-pot Mannich-type reaction of aromatic amines, aromatic aldehydes, and malononitrile (B47326) in ethanol (B145695) provides an efficient and environmentally friendly route to 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net This protocol is highly regioselective and accommodates a variety of substrates, showcasing ammonium chloride as a versatile and sustainable catalyst. researchgate.net

The development of these green and sustainable methods for the synthesis of this compound and its derivatives is crucial for the future of medicinal and organic chemistry, enabling the production of valuable compounds in an environmentally responsible manner.

Utilization of Recyclable Organocatalysts (e.g., Choline Hydroxide)

A significant advancement in the sustainable synthesis of 4-aminoquinoline-2-ones involves the use of biodegradable and recyclable organocatalysts. rsc.org Choline hydroxide (ChOH), a nontoxic and water-soluble ionic liquid, has emerged as an effective catalyst for this purpose. rsc.orgresearchgate.net The synthesis is achieved through the intramolecular cyclization of 2-cyanophenylamide derivatives. rsc.orgresearchgate.net This method is noted for its rapid reaction times, typically between 15 to 20 minutes, and results in good to excellent yields, ranging from 69% to 83%. rsc.orgtandfonline.com

The use of choline hydroxide presents several advantages aligned with the principles of green chemistry. It is biodegradable, readily available, and can be recycled multiple times without a significant loss in catalytic activity. rsc.orgresearchgate.netresearchgate.net The protocol features an easy workup procedure and is considered an environmentally benign alternative to other reported methods. rsc.orgresearchgate.net This simplicity and efficiency make it an attractive option for synthesizing 4-aminoquinoline-2-ones. rsc.org

Table 1: Choline Hydroxide Catalyzed Synthesis of 4-Aminoquinoline-2-ones Data synthesized from research findings. rsc.orgtandfonline.com

| Reactant | Catalyst | Condition | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-cyanophenylamide derivatives | Choline Hydroxide (ChOH) | Solvent-free | 15-20 min | 69-83 |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant enhancements over conventional heating methods for the production of quinoline derivatives. mdpi.com This technique dramatically reduces reaction times, often from hours to mere minutes, while also decreasing energy consumption. mdpi.commdpi.com For the synthesis of 4-aminoquinoline derivatives, microwave irradiation has been successfully used to facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. mdpi.com

In one approach, 4-aminoquinoline derivatives were prepared by reacting 2-aminobenzonitriles with ketones using a zinc iodide catalyst under microwave irradiation without a solvent. mdpi.com This method achieved yields of up to 95% with reaction times between 90 and 120 minutes at temperatures ranging from 90–150 °C. mdpi.com Another example involves the reaction of 4-chloroquinazoline (B184009) with aryl heterocyclic amines in 2-propanol, where microwave irradiation at 60W for 20 minutes yielded the desired N-arylheterocyclic substituted-4-aminoquinazoline derivatives, a significant improvement over the 12-hour reaction time required by classical methods. mdpi.com These examples underscore the efficiency of microwave-assisted synthesis in producing complex quinoline-based structures rapidly and in high yields. mdpi.commdpi.comrsc.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis Data synthesized from research findings. mdpi.comrsc.org

| Reaction | Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines | Microwave-Assisted | 20 min | High |

| Conventional Heating | 12 h | Low | |

| Synthesis of 2-quinolinone-fused γ-lactones | Microwave-Assisted | 10 s | 33-45% |

| Conventional Heating | 4 h | Not specified |

Solvent-Free Reaction Environments

The move towards solvent-free reaction environments represents a core principle of green chemistry, aiming to reduce waste and the use of toxic substances. mdpi.com The synthesis of 4-aminoquinoline derivatives has benefited significantly from this approach, often in combination with microwave assistance. mdpi.com For instance, the synthesis of polysubstituted quinoline derivatives from o-amino benzophenone (B1666685) and carbonyl compounds has been achieved under solvent-free, microwave-assisted conditions using a recyclable propylsulfonic acid catalyst, yielding products in 30–210 minutes. tandfonline.com

Another key example is the three-component Biginelli condensation used to prepare precursors for 4-aminoquinoline-pyrimidine hybrids, which can be conducted under solvent-free conditions. nih.gov Similarly, the synthesis of 4-aminoquinoline-2-ones using choline hydroxide as a catalyst is performed without a solvent, highlighting the synergy between recyclable catalysts and solvent-free conditions. tandfonline.com These methods not only minimize environmental impact but also often simplify product purification. mdpi.com

Synthesis of Hybrid and Conjugate Molecular Systems Featuring this compound

The strategy of creating hybrid molecules by combining the 4-aminoquinoline scaffold with other pharmacologically active moieties is a prominent area of research. This molecular hybridization aims to develop novel compounds with potentially enhanced or synergistic biological activities.

4-Aminoquinoline-Triazole Conjugates

The conjugation of a 4-aminoquinoline core with a 1,2,3-triazole ring has been explored for developing new chemical entities. nih.govresearchgate.net These conjugates are often synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient linking of the two heterocyclic systems. researchgate.net For example, a series of 1H-1,2,3-triazole-tethered 4-aminoquinoline-ferrocenylchalcone conjugates were synthesized and evaluated for antiplasmodial activity. nih.govresearchgate.net

In another study, novel 4-aminoquinoline-1,2,4-triazole derivatives clubbed with benzothiazole (B30560) were synthesized through a multi-step protocol. derpharmachemica.com The synthesis involved linking the 4-aminoquinoline and triazole moieties through an ethylamino bridge. derpharmachemica.com The nature of the linker and the substituents on both the quinoline and triazole rings have been shown to significantly influence the biological profile of the final conjugate. malariaworld.org

4-Aminoquinoline-Pyrimidine Hybrids

Hybrids of 4-aminoquinoline and pyrimidine (B1678525) have been synthesized and extensively studied. nih.govscispace.com The synthetic approach typically involves a multi-step process. A key intermediate, a dihydropyrimidinone, is first prepared via a Biginelli condensation, which is then oxidized and chlorinated. nih.gov The resulting chlorinated pyrimidine undergoes a nucleophilic substitution reaction with an appropriate 4-aminoquinoline derivative, often in the presence of a base like potassium carbonate, to yield the final hybrid molecule. nih.gov

Variations in the linker connecting the two heterocyclic systems and substitutions on both rings have led to the creation of large libraries of these hybrids. scispace.comrsc.org For instance, hybrids have been synthesized where the two moieties are connected through an aromatic ring or an aliphatic amino-alcohol chain. scispace.comrsc.org These structural modifications are crucial for tuning the molecule's properties. mdpi.com

4-Aminoquinoline-Thiazolidine Architectures

The synthesis of molecular architectures combining 4-aminoquinoline with a thiazolidine (B150603) ring has been reported as a strategy to create novel compounds. nih.gov One synthetic route involves modifying the side chain of a 4-aminoquinoline derivative to include an amine, which is then used to form an amide bond with a thiazolidine-4-carboxylic acid derivative. nih.govresearchgate.net For example, 2-(substituted-phenyl)-thiazolidine-4-carboxylic acid has been coupled with a [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amine intermediate. nih.gov

In a different approach, thiourea (B124793) derivatives of 4-aminoquinoline have been used as precursors to synthesize related thiazolidinedione structures. nih.gov The development of these hybrid structures is driven by the hypothesis that combining the 4-aminoquinoline core with the thiazolidine moiety can lead to compounds with improved biological profiles. researchgate.net

4-Aminoquinoline-Guanylthiourea Combinations

The strategic combination of the 4-aminoquinoline scaffold with a guanylthiourea (B104047) moiety represents a targeted approach in medicinal chemistry, primarily aimed at developing novel antimalarial agents. ijsart.comnih.gov Guanylthiourea (GTU) is recognized as an important pharmacophore with antifolate properties, capable of inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthetic pathway of malaria parasites like Plasmodium falciparum. nih.govresearchgate.net The 4-aminoquinoline core, a well-established antimalarial pharmacophore itself, is conjugated with GTU to potentially create hybrid compounds with enhanced efficacy and the ability to overcome drug resistance. ijsart.comukm.my

The synthesis of 4-aminoquinoline-guanylthiourea derivatives typically involves a multi-step process. researchgate.netnih.gov A common pathway commences with the conversion of a 4-quinolinol to a 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This is followed by nucleophilic substitution with a suitable diamine linker. The resulting amino-functionalized 4-aminoquinoline is then reacted with a guanylthiourea precursor to yield the final hybrid molecule. nih.gov The design of these hybrids often incorporates molecular docking studies to predict their binding interactions with the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.govresearchgate.net

In vitro biological evaluations of these synthesized compounds have demonstrated their potential as antimalarial agents. ijsart.comnih.gov Studies have shown that these hybrids exhibit activity against both chloroquine-sensitive (like the D6 strain) and chloroquine-resistant (like the W2 strain) strains of P. falciparum. ijsart.comnih.gov For instance, a series of nine synthesized 4-aminoquinoline-guanylthiourea derivatives revealed that eight of them displayed antimalarial activity, with IC₅₀ values ranging from 0.61 to 7.55 μM against the PfD6 strain and 0.43 to 8.04 μM against the PfW2 strain. ijsart.comnih.gov The most active compounds from these studies are often subjected to further investigation, including molecular dynamics simulations, to better understand their binding modes with PfDHFR. nih.govresearchgate.net

| Compound | Target | Activity Metric | Value (μM) | Strain | Source |

|---|---|---|---|---|---|

| 4-Aminoquinoline-Guanylthiourea Hybrid (General) | Antimalarial | IC₅₀ | 0.61 - 7.55 | PfD6 | ijsart.comnih.gov |

| 4-Aminoquinoline-Guanylthiourea Hybrid (General) | Antimalarial | IC₅₀ | 0.43 - 8.04 | PfW2 | ijsart.comnih.gov |

| Compound 2 (Bhagat et al.) | Antimalarial | IC₅₀ | 0.6 | PfD6 | ijsart.com |

| Compound 2 (Bhagat et al.) | Antimalarial | IC₅₀ | 0.4 | PfW2 | ijsart.com |

4-Aminoquinoline-Adamantane Hybrid Structures

The hybridization of the 4-aminoquinoline core with an adamantane (B196018) moiety has emerged as a promising strategy in the development of therapeutic agents for a range of diseases, including Alzheimer's disease and malaria. acs.orgnih.gov Adamantane, a bulky, lipophilic, cage-like hydrocarbon, can influence the physicochemical properties of the hybrid molecule, potentially enhancing its ability to cross biological membranes such as the blood-brain barrier. nih.govshd-pub.org.rs This feature is particularly relevant for drugs targeting the central nervous system. nih.gov

The synthesis of 4-aminoquinoline-adamantane hybrids generally involves the coupling of a 4,7-dichloroquinoline with a diamine linker, followed by the introduction of the adamantane group. nih.gov One synthetic approach involves heating 4,7-dichloroquinoline with a 1,n-diamine in an inert atmosphere to yield a key intermediate. nih.gov The terminal adamantyl substituent is then introduced via reductive amination using an appropriate adamantyl aldehyde and a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov

These hybrid structures have demonstrated potent biological activities. In the context of Alzheimer's disease, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govshd-pub.org.rs Inhibition studies have shown that these compounds can be very potent inhibitors of both cholinesterases, with inhibition constants (Ki) in the micromolar to nanomolar range. nih.govshd-pub.org.rs For example, a study of twenty-two structurally distinct 4-aminoquinolines bearing an adamantane moiety reported Ki values ranging from 0.075 to 25 µM for AChE and BChE. nih.gov

Furthermore, 4-aminoquinoline-adamantane hybrids have also been evaluated for their antimalarial activity. acs.org The coupling of 4-amino-7-chloroquinoline with adamantane constituents has yielded small molecules with excellent in vitro antimalarial activities, with IC₉₀ values against the W2 strain of P. falciparum as low as 6.74 nM. acs.org Interestingly, some of these compounds also exhibit inhibitory activity against the botulinum neurotoxin serotype A light chain metalloprotease at low micromolar concentrations. acs.org

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| 4-Aminoquinoline-Adamantane Hybrids (General) | AChE & BChE Inhibition | Ki | 0.075 - 25 µM | nih.gov |

| 4-Aminoquinoline-Adamantane Hybrid (Specific) | Antimalarial (P. falciparum W2 strain) | IC₉₀ | 6.74 nM | acs.org |

| 4-Aminoquinoline-Adamantane Hybrids (General) | Botulinum Neurotoxin Serotype A Light Chain Metalloprotease Inhibition | IC₅₀ | 7 - 31 µM | acs.org |

| Compound 5 (Perković et al.) | AChE & BChE Inhibition | Ki | Low nM range | nih.gov |

Comprehensive Biological Evaluation and Pharmacological Profiling of 4 Aminoquinoline 2 One Analogues

Antimalarial Efficacy Investigations

The 4-aminoquinoline (B48711) scaffold is the backbone of chloroquine (B1663885) (CQ), a once highly effective antimalarial drug. plos.org However, the rise of CQ-resistant Plasmodium falciparum has necessitated the development of new analogues capable of overcoming this resistance. plos.org The mechanism of action of 4-aminoquinolines is widely believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. taylorandfrancis.com This leads to the accumulation of toxic free heme, ultimately causing parasite death. taylorandfrancis.comdrugbank.com Researchers have synthesized and evaluated numerous 4-aminoquinoline-2-one analogues to enhance their antimalarial potency and circumvent resistance.

In Vitro Antimalarial Potency Against Sensitive Plasmodium Strains

Numerous studies have demonstrated the in vitro efficacy of 4-aminoquinoline analogues against chloroquine-sensitive (CQS) strains of P. falciparum, such as 3D7, D6, and NF54. mdpi.comnih.govmdpi.com For instance, novel 4-aminoquinoline derivatives have shown low nanomolar 50% inhibitory concentrations (IC50s) against CQS lines, with activities often comparable to or exceeding that of chloroquine. plos.orgnih.gov

Hybrid molecules, combining the 4-aminoquinoline core with other pharmacophores, have also yielded promising results. A series of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids exhibited significant antiplasmodial activities against the 3D7 strain, with one compound, 4b, displaying an impressive EC50 value of 0.0130 µM. mdpi.com Similarly, certain 4-N-(methyl)-4-aminoquinoline compounds have demonstrated IC50 values below 0.5 µM against the 3D7 strain. acs.org

The structural modifications of the side chain attached to the 4-amino group play a crucial role in the antimalarial activity. Analogues with altered side chain lengths and the introduction of bulky or heterocyclic moieties have shown substantial increases in potency against CQS strains. researchgate.netresearchgate.net

| Compound/Series | Sensitive Strain | Potency (IC50/EC50) | Reference |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 | 0.0130 µM (EC50) | mdpi.com |

| 4-N-(methyl)-4-aminoquinoline (9a) | 3D7 | 60 nM (IC50) | acs.org |

| TDR 58845 | 3D7, D6 | < 12 nM (IC50) | nih.gov |

| TDR 58846 | 3D7, D6 | < 12 nM (IC50) | nih.gov |

| Amodiachin (17) | PfD6 | 16.0 nM (IC50) | chemrxiv.org |

Activity Against Drug-Resistant Plasmodium Strains (e.g., Chloroquine-Resistant P. falciparum)

A primary goal in the development of new 4-aminoquinoline analogues is to overcome chloroquine resistance. Many newly synthesized compounds have shown significant activity against CQ-resistant (CQR) strains like K1, W2, Dd2, and 7G8. mdpi.commdpi.comacs.orgacs.org

For example, 4-aminoquinoline-pyrimidine hybrids have displayed excellent activity against the CQR W2 strain, with one compound being 11-fold more active than chloroquine. mdpi.com Similarly, 4-aminoquinoline hydrazone analogues were effective against the multidrug-resistant K1 strain, with IC50 values in the low micromolar to nanomolar range after 72 hours of exposure. mdpi.com The lead compound from this series, compound 2, also showed similar activity against the CQR Dd2 strain, suggesting no cross-resistance. mdpi.com

Several studies have highlighted that modifications to the side chain are critical for activity against CQR strains. Shortening the diaminoalkyl side chain or introducing lipophilic aromatic moieties can help overcome CQ resistance. hilarispublisher.com Novel 4-aminoquinoline analogues with a benzylmethylpyridylmethylamine group exhibited potent activity against CQR strains Dd2 and 7G8. acs.org Furthermore, some amodiachins, a novel class of 4-aminoquinolines, have demonstrated potent activity against the multidrug-resistant Dd2 strain, with IC50 values in the low nanomolar range. chemrxiv.org

| Compound/Series | Resistant Strain(s) | Potency (IC50/EC50) | Reference |

| 4-Aminoquinoline-pyrimidine hybrid | W2 | 0.033 µM (IC50) | mdpi.com |

| 4-Aminoquinoline hydrazone analogue (2) | K1, Dd2 | 0.026 - 0.219 µM (IC50, 72h) | mdpi.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 | 0.02 µM (EC50) | mdpi.com |

| Amodiachin (17) | PfDd2 | 16.1 nM (IC50) | chemrxiv.org |

| Lead molecules 18 and 4 | W2 | 5.6 nM and 17.3 nM (IC50) | acs.org |

| 4-aminoquinoline derivative with ferrocenylformic acid | Resistant strain | 0.13 mM (IC50) | mdpi.com |

In Vivo Antimalarial Assessments

The promising in vitro results of many 4-aminoquinoline analogues have been further validated through in vivo studies, typically using rodent malaria models such as Plasmodium berghei. acs.orgnih.govresearchgate.netacs.org

In a study evaluating new 4-aminoquinoline derivatives, four compounds were found to cure BALB/c mice infected with P. berghei, with ED50 values ranging from 1.431 to 2.231 mg/kg. nih.gov Another study on 4-anilinoquinolines identified a morpholino derivative that cured mice infected with P. berghei. acs.org Furthermore, novel amodiaquine (B18356) analogues displayed significant suppression of parasitemia in P. berghei-infected mice, with two compounds showing over 97% suppression at doses of 50-75 mg/kg/day. researchgate.net A 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid, compound 4b, which showed potent in vitro activity, also demonstrated a 66% reduction in parasitemia in mice on day 5 post-infection. mdpi.com

These in vivo assessments are crucial for determining the therapeutic potential of new compounds, providing insights into their efficacy, and guiding further development.

Anticancer Activity and Cellular Cytotoxicity Studies

The repurposing of antimalarial drugs, particularly those based on the 4-aminoquinoline scaffold, for cancer therapy has gained significant traction. taylorandfrancis.comresearchgate.net The lysosomotropic properties of these compounds, leading to the inhibition of autophagy, are believed to be a key mechanism in their anticancer effects. taylorandfrancis.com

Selective Cytotoxicity in Neoplastic Cell Lines

Several 4-aminoquinoline analogues have demonstrated selective cytotoxic effects against various cancer cell lines. taylorandfrancis.comresearchgate.net For example, certain 4-piperazinylquinoline derivatives have shown promising anti-breast cancer activity against cell lines such as MDA-MB-231, MDA-MB-468, and MCF7, while exhibiting lower toxicity to non-cancerous breast epithelial cell lines. researchgate.net

Novel benzimidazole-4-aminoquinoline derivatives have also exhibited strong cytotoxic effects against a panel of tumor cells, including lymphoma and leukemia cell lines, with GI50 values in the low micromolar range. Similarly, some 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones displayed potent cytotoxicity against various cancer cell lines with ED50 values in the nanomolar or even sub-nanomolar range.

| Compound/Series | Cancer Cell Line(s) | Potency (IC50/GI50/ED50) | Reference |

| 4-Piperazinylquinoline derived thioureas | MDA-MB231, MDA-MB468, MCF7 | - | researchgate.net |

| Benzimidazole-4-aminoquinoline derivatives (5-7) | Raji, CaCo-2, THP-1, Hut78, CCRF-CEM, MCF-7 | 0.4 - 8 µM (GI50) | |

| 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones (43, 44, 45) | HCT-8, MCF-7, A-549, KB, CAKI-1, SKMEL-2 | Nanomolar/Sub-nanomolar (ED50) | |

| 4,5-diaryl-2-aminoimidazole (59) | MCF-7, HeLa, HuH-7, MDA-MB-231, EMT6/AR1 | 3 - 350 nM (IC50) | |

| Chloroquine analog (5) | MDA-MB468, MDA-MB231, MCF7 | 1.41-13.29 µM (GI50) | nih.gov |

Synergistic Effects in Cancer Chemotherapy

An exciting area of research is the use of 4-aminoquinoline analogues to enhance the efficacy of existing cancer chemotherapies. taylorandfrancis.com Chloroquine and its analogues have been shown to sensitize cancer cells to the killing effects of other therapeutic agents, such as Akt inhibitors. taylorandfrancis.comnih.gov

One study demonstrated that the combination of certain chloroquine analogues with Akt inhibitors was highly effective in killing breast cancer cells. nih.gov Specifically, the analog N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (compound 5) significantly enhanced the cancer cell-killing effects of Akt inhibitors, and importantly, this enhancement was cancer-specific. nih.gov This synergistic approach holds promise for developing more effective and targeted cancer treatments with potentially fewer side effects.

Antibacterial Spectrum and Inhibition Studies

The 4-aminoquinoline scaffold has been a subject of extensive research, leading to the development of derivatives with a broad range of biological activities, including antibacterial properties. frontiersin.orgwikipedia.org

Activity Against Specific Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, Streptococcus pyogenes)

Recent studies have highlighted the potential of 4-aminoquinoline derivatives in combating antibiotic-resistant bacteria. A series of these derivatives demonstrated low-to-moderate antibacterial activity, with specific compounds showing notable efficacy against challenging pathogens. mdpi.com For instance, 6-chlorocyclopentaquinolinamine exhibited potent inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. mdpi.compreprints.orgresearchgate.net Another derivative, 2-fluorocycloheptaquinolinamine, was active against Streptococcus pyogenes, showing a MIC of 0.25 mM. mdpi.compreprints.orgresearchgate.net

The antibacterial activity of these compounds is influenced by their structural features. Docking studies have suggested that interactions with Penicillin-Binding Protein 2a (PBP2a), a key protein in MRSA resistance, are crucial for their inhibitory effect. mdpi.compreprints.org Compounds like 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine are thought to bind to the PBP2a active site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.compreprints.org The enhanced activity of 6-chlorocyclopentaquinolinamine against MRSA is attributed to additional π-alkyl interactions and favorable docking parameters. mdpi.compreprints.org Conversely, the bulkier structure of some derivatives, such as 2-fluorocycloheptaquinolinamine, may hinder their binding to the target site, resulting in weaker activity. mdpi.compreprints.org

The following table summarizes the antibacterial activity of selected 4-aminoquinoline derivatives against specific pathogens.

| Compound | Pathogen | MIC (mM) |

| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 |

| 2-fluorocycloheptaquinolinamine | Streptococcus pyogenes | 0.25 |

Antiviral Potency and Inhibition of Viral Replication

Derivatives of 4-aminoquinoline have demonstrated broad-spectrum antiviral activities. tandfonline.com Their mechanisms of action are multifaceted, often interfering with viral entry and replication. tandfonline.com These compounds can alter the pH of endosomes, which is critical for the fusion of many enveloped viruses with the host cell membrane. tandfonline.com They may also interfere with the glycosylation of viral proteins and host cell receptors, further impeding viral entry. tandfonline.com

Inhibition of SARS-CoV-2 Replication

In the context of the COVID-19 pandemic, 4-aminoquinolines were among the first repurposed drugs investigated for their potential against SARS-CoV-2. In vitro studies showed that these compounds could inhibit the replication of the virus in cell cultures. researchgate.net The proposed mechanisms for their anti-SARS-CoV-2 activity include the alkalinization of endosomes, which disrupts the pH-dependent entry of the virus, and interference with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. tandfonline.com

Research has shown that certain 4-aminoquinoline derivatives can potently inhibit SARS-CoV-2 replication in both Vero E6 and Calu-3 cell lines with low cytotoxicity. researchgate.netaccscience.com The main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication, has been identified as a potential target for these compounds. researchgate.netaccscience.com In silico docking studies support the potential of 4-aminoquinoline derivatives to bind to and inhibit Mpro. researchgate.netaccscience.com

The antiviral activity of these compounds can be variant-specific. For example, some 4-aminoquinolines have shown different levels of inhibition against different SARS-CoV-2 variants.

Antileishmanial Activity

The 4-aminoquinoline scaffold is a significant pharmacophore in the development of antileishmanial agents. frontiersin.orgnih.gov Several derivatives have shown potent activity against various Leishmania species. researchgate.netmdpi.comnih.gov

The antileishmanial activity of 4-aminoquinoline derivatives has been demonstrated to be more potent against the intracellular amastigote stage of the parasite compared to the promastigote stage. nih.gov For instance, one study reported a series of 4-aminoquinoline derivatives with strong activity against Leishmania amazonensis amastigotes, with some compounds exhibiting IC50 values below 10 µg/mL. researchgate.netnih.gov Specifically, compound AMQ-j showed significant activity against both promastigotes and amastigotes of L. amazonensis, with IC50 values of 5.9 and 2.4 µg/mL, respectively. nih.gov

The proposed mechanism of action for the antileishmanial effect of some 4-aminoquinoline derivatives involves the induction of mitochondrial dysfunction in the parasite. nih.gov This is characterized by the depolarization of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), leading to oxidative stress and parasite death. nih.gov

The following table presents the in vitro antileishmanial activity of selected 4-aminoquinoline derivatives against Leishmania braziliensis amastigotes.

| Compound | IC50 (µg/mL) |

| AMQ-f | 2.1 |

| AMQ-g | 1.4 |

| AMQ-h | 1.8 |

Anti-inflammatory Investigations

The 4-aminoquinoline core is present in several compounds known for their anti-inflammatory properties. frontiersin.orgmdpi.comnih.govderpharmachemica.com Research has focused on synthesizing and evaluating new derivatives for their potential to modulate inflammatory responses. derpharmachemica.comnih.gov

Studies have shown that certain 4-aminoquinoline derivatives can exhibit significant anti-inflammatory effects in various in vivo models. nih.gov These effects have been observed in models of both acute and chronic inflammation. nih.gov For example, a series of synthesized 4-aminoquinolines demonstrated anti-nociceptive and anti-inflammatory activities in tests such as the acetic acid-induced writhing test, formalin test, and zymosan-induced peritonitis. nih.gov

The anti-inflammatory mechanism of these compounds is linked to the inhibition of pro-inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. One compound, in particular, demonstrated potent inhibition of NO production by downregulating the expression of inducible nitric oxide synthase (iNOS) protein and the gene expression of inflammatory markers. Another study highlighted a compound with promising anti-inflammatory activity by reducing the microglial release of nitric oxide. tandfonline.com

Neuroprotective and Anti-Alzheimer's Disease Research

The 4-aminoquinoline scaffold has emerged as a promising framework for the design of multifunctional agents targeting Alzheimer's disease (AD). frontiersin.orgnih.govinnovareacademics.in The multifaceted nature of AD necessitates the development of compounds that can address multiple pathological pathways, and 4-aminoquinoline derivatives have shown potential in this regard. nih.gov

Research has focused on the ability of these compounds to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the cholinergic hypothesis of AD. tandfonline.commdpi.comnih.gov Several 4-aminoquinoline derivatives have demonstrated potent inhibition of both enzymes. tandfonline.commdpi.comnih.gov For example, one study reported a series of 4-aminoquinoline-based adamantanes as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase, with inhibition constants in the micromolar to nanomolar range. mdpi.com Molecular modeling studies suggest that these compounds can act as dual-site inhibitors, interacting with both the catalytic and peripheral anionic sites of acetylcholinesterase. tandfonline.com

Beyond cholinesterase inhibition, some 4-aminoquinoline derivatives exhibit other neuroprotective properties. These include antioxidant activity and the ability to chelate metal ions that are implicated in the aggregation of amyloid-beta (Aβ) peptides. nih.govarabjchem.org For instance, certain derivatives have been shown to reduce Aβ aggregation and possess neuroprotective effects in cell-based assays. arabjchem.org One study reported a compound that not only inhibited cholinesterases but also showed promising anti-inflammatory activity by reducing the release of nitric oxide from microglia. tandfonline.com

The following table provides data on the inhibitory activity of selected 4-N-phenylaminoquinoline derivatives against cholinesterases.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 11b | 0.86 | 2.65 |

Other Biologically Relevant Activities

The 4-aminoquinoline scaffold has demonstrated potential in the development of antifungal agents. wikipedia.org Long-chain 4-aminoquinoline (4-AQ) derivatives have been identified as a new class of anti-virulence agents. nih.gov These derivatives have been shown to effectively inhibit filamentation in Candida albicans, a key virulence factor, under various conditions. nih.gov

In a zebrafish model of disseminated candidiasis, select 4-AQ derivatives inhibited filament formation at a concentration of 1.56 µM without showing toxicity up to 50 µM. nih.gov While many 4-AQ derivatives exhibit weak to moderate direct antifungal activity with minimum inhibitory concentrations (MIC) of ≥ 100 µM, some active derivatives show MIC values between 25 and 50 µM. nih.gov The combination of nystatin (B1677061) with these 4-AQs resulted in a 100% survival rate in infected zebrafish embryos and complete eradication of C. albicans. nih.gov Furthermore, some of the most potent 4-AQ derivatives demonstrated significant activity against C. albicans biofilms. nih.gov

Another study reported the synthesis of 4-aminoquinoline-s-triazine derivatives, with some compounds showing potent activity against C. albicans with a MIC of 8 µg/mL. mdpi.com These compounds displayed moderate activity against Aspergillus niger and A. fumigatus, with MICs ranging from 8 to 32 µg/mL. mdpi.com

Table 2: Antifungal Activity of 4-Aminoquinoline Analogues

| Compound Series | Fungal Species | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Long-chain 4-AQ Derivatives | Candida albicans | Anti-virulence (inhibits filamentation) | Inhibited filament formation at 1.56 µM in a zebrafish model. Synergistic effect with nystatin. | nih.gov |

| 4-Aminoquinoline-s-triazine Derivatives | Candida albicans | Antifungal | MIC = 8 µg/mL for the most potent compounds. | mdpi.com |

| 4-Aminoquinoline-s-triazine Derivatives | Aspergillus niger, A. fumigatus | Antifungal | MICs ranging from 8–32 µg/mL. | mdpi.com |

Several 4-aminoquinoline analogues have shown promising activity against Mycobacterium tuberculosis. nih.gov A study involving a series of 4-amino-7-chloroquinoline derivatives found that several synthesized compounds displayed antitubercular activities. nih.gov Compounds 5, 6, 7, 9, 10, 11, and 13 from this series exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 15.6 µg/mL, which are comparable to some first and second-line drugs used in tuberculosis treatment. nih.gov

Table 3: Antitubercular Activity of 4-Aminoquinoline Analogues

| Compound(s) | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5, 6, 7, 9, 10, 11, 13 (4-amino-7-chloroquinoline derivatives) | Mycobacterium tuberculosis | 12.5 to 15.6 µg/mL | nih.gov |

The 4-aminoquinoline scaffold is recognized for its role in modulating the immune system, particularly through its interaction with Toll-like receptors (TLRs). These compounds can act as either agonists or antagonists of TLRs. For instance, chloroquine, a well-known 4-aminoquinoline, inhibits endosomal TLRs such as TLR-3, TLR-7, and TLR-9 by increasing the pH of endosomes, which disrupts nucleic acid binding. nih.gov This leads to the inhibition of type I IFN induction. nih.gov Chloroquine is also known to be an inhibitor of TLRs in general and specifically suppresses TLR9 protein expression. selleckchem.com

Imiquimod, another aminoquinoline derivative, is a potent and selective agonist of TLR7. selleckchem.comresearchgate.net It acts as an immunostimulant by activating both innate and adaptive immune responses. researchgate.net The modulation of TLR signaling by 4-aminoquinolines highlights their potential in treating various conditions, including inflammatory diseases. nih.gov

Table 4: Modulation of Toll-Like Receptor (TLR) Signaling by 4-Aminoquinoline Analogues

| Compound | TLR Target | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Chloroquine | TLR-3, TLR-7, TLR-9 | Antagonist/Inhibitor | Increases endosomal pH, disrupting nucleic acid binding. | nih.govselleckchem.com |

| Imiquimod | TLR7 | Agonist | Acts as an immunostimulant. | selleckchem.comresearchgate.net |

The 4-aminoquinoline scaffold has been a foundation for the development of potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. frontiersin.orgchemrj.orgsemanticscholar.orgtandfonline.com A quinoline (B57606) derivative, compound 2, was identified as a novel RIPK2 inhibitor with an IC50 of 3 nM. frontiersin.org Further development led to a 4-aminoquinazoline series, with compound 4 emerging as a lead molecule with an IC50 of 5 nM for RIPK2. frontiersin.org

Another study detailed efforts to improve the properties of a 4-aminoquinoline-based RIPK2 inhibitor, GSK583, which led to the development of inhibitor 7 with a high binding affinity for RIPK2 (IC50 = 1 nM). acs.org A separate novel series of 4-aminoquinoline-based derivatives were designed as RIPK2 inhibitors, with compound 14 from this series showing a high affinity (IC50 = 5.1 ± 1.6 nM) and excellent selectivity for RIPK2. semanticscholar.orgtandfonline.com This compound also demonstrated a potent anti-inflammatory effect by reducing the secretion of TNF-α. semanticscholar.orgtandfonline.com

Table 5: RIPK2 Inhibition by 4-Aminoquinoline Analogues

| Compound | Inhibition Potency (IC50) | Key Features | Reference |

|---|---|---|---|

| Compound 2 (quinoline derivative) | 3 nM | Novel RIPK2 inhibitor | frontiersin.org |

| Compound 4 (4-aminoquinazoline) | 5 nM | Lead molecule with improved safety profile | frontiersin.org |

| Inhibitor 7 | 1 nM | High binding affinity for RIPK2 | acs.org |

| Compound 14 | 5.1 ± 1.6 nM | High affinity and excellent selectivity for RIPK2 | semanticscholar.orgtandfonline.com |

Certain 4-aminoquinoline derivatives have been found to inhibit the sarcoplasmic reticulum Ca2+-ATPase (SERCA1). nih.govnih.govresearchgate.net Several clotrimazole (B1669251) and 4-aminoquinoline derivatives were shown to inhibit rabbit SERCA1 with IC50 values in the micromolar range. nih.govnih.govresearchgate.net The highest affinity for the Ca2+-ATPase was observed with NF1442 and NF1058, yielding IC50 values of 1.3 and 8.0 µM, respectively. nih.govnih.govresearchgate.net

The mechanism of inhibition involves interference with Ca2+ binding and the subsequent enzyme activation required for the formation of the phosphorylated intermediate. nih.govnih.gov However, the Ca2+-independent formation of the phosphoenzyme from inorganic phosphate (B84403) was not inhibited by these compounds. nih.govnih.gov This mechanism of action distinguishes these 4-aminoquinoline derivatives from inhibitors like thapsigargin, which prevents both Ca2+ binding and enzyme phosphorylation with inorganic phosphate. nih.gov

Table 6: SERCA1 Inhibition by 4-Aminoquinoline Analogues

| Compound | Inhibition Potency (IC50) | Mechanism of Action | Reference |

|---|---|---|---|

| NF1442 | 1.3 µM | Interferes with Ca2+ binding and enzyme activation | nih.govnih.govresearchgate.net |

| NF1058 | 8.0 µM | Interferes with Ca2+ binding and enzyme activation | nih.govnih.govresearchgate.net |

| Clotrimazole (CLT) | 35 µM | Interferes with Ca2+ binding and enzyme activation | nih.gov |

Mechanistic Elucidation and Molecular Interaction Analyses

Antimalarial Mechanisms of Action

The parasiticidal effect of 4-aminoquinolines is a result of several interconnected mechanisms that sabotage the metabolic processes of the Plasmodium parasite, particularly during its blood stage. These mechanisms are centered around the parasite's digestion of hemoglobin in its food vacuole.

Disruption of Heme Detoxification Pathways

During its growth within red blood cells, the malaria parasite digests large amounts of hemoglobin to acquire essential amino acids. researchgate.net This process releases substantial quantities of heme, which is toxic to the parasite and can cause oxidative damage leading to cell death. nih.govasm.org To protect itself, the parasite converts this toxic heme into an inert, crystalline polymer called hemozoin—a process known as biocrystallization. asm.orgmalariaworld.org 4-aminoquinolines critically interfere with this detoxification pathway.

The prevailing mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation. nih.govacs.orgnih.gov These drugs are understood to accumulate in the parasite's acidic food vacuole and bind to the growing faces of hemozoin crystals. plos.org This "capping" action prevents the addition of new heme units, halting the polymerization process and leading to a buildup of toxic, soluble heme. plos.orgresearchgate.net This accumulation of free heme ultimately results in the parasite's death. nih.govresearchgate.net Studies have shown that the 4-aminoquinoline (B48711) nucleus is crucial for this interaction, forming a complex with heme that prevents its incorporation into the hemozoin crystal. asm.orgacs.orgtandfonline.com

An early hypothesis suggested that 4-aminoquinolines might inhibit a specific enzyme, termed "heme polymerase," responsible for catalyzing the formation of hemozoin. nih.goviipseries.orggoogle.com Research has identified a heme polymerizing activity in extracts from P. falciparum trophozoites that is inhibited by quinoline-containing drugs like chloroquine (B1663885). google.comresearchgate.net However, the existence of a distinct heme polymerase enzyme is still debated, with significant evidence suggesting that hemozoin formation is a non-enzymatic, lipid-mediated process. hilarispublisher.com Despite this, the inhibition of this polymerizing activity, whether enzymatic or not, remains a key aspect of the drug's action. nih.govdrugbank.com

Central to their mechanism is the ability of 4-aminoquinolines to form a stable complex with Ferriprotoporphyrin IX (FPIX), the oxidized form of heme. nih.govacs.orgnih.gov This complex formation is a critical step that precedes the inhibition of hemozoin crystallization. acs.orgtandfonline.com The resulting drug-FPIX adduct is not only incapable of being incorporated into the growing hemozoin polymer but is also toxic to the parasite in its own right, contributing to membrane damage and oxidative stress. nih.govplos.org The 4-aminoquinoline core structure shows a strong affinity for FPIX, which is considered a necessary, though not solely sufficient, condition for antimalarial activity. acs.orgnih.gov

Interference with Heme Polymerase Activity

Modulation of Hemoglobin Degradation within Parasite Food Vacuoles

Beyond inhibiting heme detoxification, 4-aminoquinolines can also disrupt the initial process of hemoglobin digestion. researchgate.nethilarispublisher.com The parasite utilizes a cascade of protease enzymes within its food vacuole to break down hemoglobin. researchgate.neteco-vector.com The accumulation of 4-aminoquinolines and the subsequent rise in the vacuole's pH can interfere with the optimal activity of these acid-dependent proteases, thereby hindering the parasite's nutrient supply. hilarispublisher.comeco-vector.com

Lysosomotropic Accumulation and pH Gradient Effects

4-aminoquinolines are weak bases that readily diffuse across cell membranes in their uncharged state. nih.govsdpomf.com Upon entering the acidic environment of the parasite's food vacuole (pH ~5.0), they become protonated and are effectively trapped, a phenomenon known as lysosomotropic accumulation. researchgate.netnih.gov This process leads to drug concentrations inside the vacuole that can be thousands of times higher than in the external environment. pnas.org This massive accumulation serves two purposes: it concentrates the drug at its site of action and it raises the pH of the food vacuole. nih.govnih.gov This elevation in pH disrupts the function of acid-dependent enzymes, such as proteases involved in hemoglobin digestion, further contributing to the parasite's death. sdpomf.compnas.org

Interactive Data Table: Summary of Antimalarial Mechanisms

| Mechanism | Description | Key Molecules Involved |

| Inhibition of Hemozoin Crystallization | The drug binds to growing hemozoin crystals, preventing the polymerization of toxic heme. nih.govacs.orgnih.gov | Heme, Hemozoin, 4-Aminoquinoline |

| Interference with Heme Polymerase Activity | The drug inhibits the activity that polymerizes heme, whether it is a distinct enzyme or a lipid-mediated process. nih.goviipseries.orggoogle.com | Heme, Heme Polymerase (putative) |

| Complex Formation with FPIX | The drug forms a stable, toxic complex with Ferriprotoporphyrin IX (FPIX), preventing its detoxification. nih.govacs.orgnih.gov | Ferriprotoporphyrin IX (FPIX) |

| Modulation of Hemoglobin Degradation | The drug's presence and effect on pH interfere with the function of proteases that digest hemoglobin. researchgate.nethilarispublisher.com | Hemoglobin, Proteases |

| Lysosomotropic Accumulation and pH Effects | As a weak base, the drug becomes trapped in the acidic food vacuole, raising the pH and disrupting enzymatic functions. researchgate.netnih.govpnas.org | H+ ions |

Mechanisms of Parasite Drug Resistance

The efficacy of 4-aminoquinoline compounds against parasites, particularly Plasmodium falciparum, is hampered by the evolution of drug resistance. The mechanisms are complex and primarily revolve around the parasite's ability to reduce the accumulation of the drug at its site of action, the digestive vacuole (DV).

The primary driver of resistance to 4-aminoquinoline drugs like chloroquine (CQ) and piperaquine (B10710) (PPQ) is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. malariaworld.orgnih.gov This transporter is located on the membrane of the parasite's digestive vacuole. malariaworld.org In its mutated form, PfCRT can actively transport protonated 4-aminoquinolines out of the acidic DV, preventing the drug from reaching the high concentrations needed to interfere with heme detoxification. malariaworld.orgnih.gov

Several polymorphic variants of PfCRT have been identified, carrying between four to ten mutations that can alter parasite susceptibility to different 4-aminoquinolines. malariaworld.org A key mutation is the K76T substitution (a change from lysine (B10760008) to threonine at position 76), which is a hallmark of chloroquine-resistant strains. This and other mutations are believed to alter the transporter's structure, enabling it to recognize and efflux the drug from the digestive vacuole. malariaworld.orgasm.org Interestingly, some 4-aminoquinoline analogues can circumvent this resistance, suggesting they are not recognized and exported by the mutant PfCRT. malariaworld.org The continuous evolution of the pfcrt locus under drug pressure has led to highly mutated alleles that confer resistance, sometimes without the fitness cost typically associated with such mutations. nih.gov

Table 1: Key PfCRT Mutations and Their Role in Resistance

| PfCRT Haplotype/Mutation | Associated Drug Resistance | Key Findings | Citations |

| K76T | Chloroquine (CQ) | A foundational mutation in CQ-resistant parasites, affecting drug accumulation. | |

| Dd2 isoform | Chloroquine (CQ) | A specific isoform that serves as a background for further mutations conferring resistance to other drugs. asm.org | asm.org |

| Dd2 + F145I | Piperaquine (PPQ) | Confers high-grade resistance to PPQ but is associated with a significant parasite growth defect. asm.org | asm.org |

| Cam734 | Chloroquine (CQ) | A highly mutated allele that confers CQ resistance without an associated fitness cost. nih.gov | nih.gov |

A central feature of 4-aminoquinoline resistance is the reduced accumulation of the drug within the parasite's digestive vacuole. Chloroquine-sensitive parasites accumulate significantly more drug compared to resistant strains. nih.gov This difference is not due to an enhanced rate of drug efflux from the cell itself, but rather a reduced initial rate of accumulation and, crucially, transport out of the digestive vacuole back into the parasite's cytosol. nih.govnih.gov

Mutations in PfCRT are directly responsible for this altered transport. malariaworld.org The mutant transporter effectively pumps the drug out of the acidic DV, where it would normally accumulate in a protonated state and interfere with the polymerization of toxic heme into inert hemozoin. malariaworld.orgnih.govresearchgate.net Consequently, resistant parasites maintain lower intravacuolar drug concentrations, allowing the heme detoxification process to continue, which ensures parasite survival. malariaworld.org This mechanism underscores that resistance is primarily linked to reduced drug permeability into the target organelle and active efflux from it, rather than an increased exit of the drug from the parasite cell entirely. nih.gov

Role of P. falciparum Chloroquine Resistance Transporter (PfCRT) Mutations

Mechanisms in Anticancer Activity

The 4-aminoquinoline scaffold, notably represented by chloroquine, has garnered significant attention for its anticancer properties. These effects are largely attributed to the compound's ability to disrupt cellular waste disposal and stress response pathways, particularly within the lysosome.

4-aminoquinolines are weak bases that exhibit lysosomotropic properties, meaning they readily cross cellular membranes in an unprotonated state and accumulate in acidic organelles like lysosomes. spandidos-publications.comtaylorandfrancis.comtandfonline.com Inside the lysosome, the acidic environment causes the 4-aminoquinoline molecule to become protonated. spandidos-publications.comecancer.org This traps the drug within the organelle and leads to an increase in the intralysosomal pH. taylorandfrancis.comecancer.org

This alkalinization of the lysosome has profound consequences for cancer cells. It inhibits the activity of pH-dependent lysosomal enzymes that are critical for degrading cellular waste. tandfonline.comecancer.org By disrupting the normal function of the lysosome, these compounds can interfere with fundamental cellular processes that cancer cells rely on for survival and proliferation, ultimately sensitizing them to other therapeutic agents. taylorandfrancis.commdpi.com

One of the most studied anticancer mechanisms of 4-aminoquinolines is the inhibition of autophagy. spandidos-publications.comecancer.org Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. tandfonline.comecancer.org

4-aminoquinolines block this process at a late stage. ecancer.org By raising the lysosomal pH, they prevent the fusion of autophagosomes with lysosomes and inhibit the degradative enzymes within the autolysosome. spandidos-publications.comtandfonline.comecancer.org This leads to the accumulation of autophagosomes and key autophagy-related proteins like p62/SQSTM1 and LC3-II within the cell. spandidos-publications.comnih.govresearchgate.net Since many cancer therapies induce autophagy as a survival mechanism, inhibiting this pathway with a 4-aminoquinoline can enhance the efficacy of chemotherapy and radiation, leading to increased cancer cell death. tandfonline.comnih.gov

Table 2: Molecular Markers of Autophagy Inhibition by 4-Aminoquinolines

| Molecular Marker | Effect of 4-Aminoquinoline Treatment | Cellular Role | Citations |

| p62/SQSTM1 | Accumulation/Increased Expression | An autophagy receptor that is normally degraded during the process. Its accumulation indicates a blockage in autophagic flux. | spandidos-publications.comnih.govresearchgate.net |

| LC3-II | Accumulation/Increased Expression | A protein associated with the autophagosome membrane. Its buildup signifies the formation of autophagosomes that are not being degraded. | nih.govresearchgate.net |

| Beclin-1 | Reduced Expression | A protein essential for the initiation of autophagy. Some studies show its reduction by 4-aminoquinolines. | spandidos-publications.com |

| Lysosomal pH | Increased (Alkalinization) | The acidic environment is crucial for lysosomal enzyme function and fusion with autophagosomes. | taylorandfrancis.comtandfonline.comecancer.org |

Lysosomotropic Properties and Subsequent Cellular pH Perturbations

Mechanisms in Antibacterial Activity

The structural versatility of the quinoline (B57606) ring has allowed for the development of derivatives with activity against various bacterial pathogens. mdpi.com While the antimalarial and anticancer mechanisms are well-documented, the antibacterial actions of 4-aminoquinolines are also an area of active research.

Research into hybrid molecules that combine the 4-aminoquinoline scaffold with other bioactive pharmacophores, such as hydrazone and isatin (B1672199) moieties, has yielded compounds with notable antibacterial properties. mdpi.com These hybrid compounds are designed to target multiple bacterial mechanisms, potentially including the inhibition of essential enzymes like DNA gyrase, glucosamine-6-phosphate synthase, and enzymes involved in fatty acid synthesis such as enoyl ACP reductase. mdpi.com The strategy of molecular hybridization aims to create a single molecule that can overcome bacterial resistance by acting on several targets simultaneously. mdpi.com Studies have shown that certain synthetic 4-aminoquinoline derivatives exhibit significant efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, suggesting a broad spectrum of potential activity. mdpi.comresearchgate.net The presence of bulky, lipophilic aromatic groups on the core structure appears to contribute to greater antibacterial potency. researchgate.net

Mechanisms in Antiviral Activity (e.g., SARS-CoV-2)

The 4-aminoquinoline core is a key structural motif in the development of inhibitors against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3CLpro. accscience.comacs.orgacs.org This viral enzyme is essential for processing polyproteins, a critical step in the virus's replication cycle. mdpi.com Inhibition of Mpro effectively prevents viral replication. mdpi.com

Molecular docking and computational studies have shown that 4-aminoquinoline derivatives can bind to the Mpro active site with high affinity. accscience.comnih.gov The inhibitory mechanism involves crucial interactions with the catalytic dyad of the protease, specifically residues Cys145 and His41. acs.orgacs.orgmdpi.com For example, phenylamino-phenoxy-quinoline derivatives have been shown to form hydrogen bonds and π-π stacking interactions with residues such as HIS41, GLU166, and GLN192, which are integral to the proteolytic process. mdpi.com Similarly, studies on imidazole (B134444) derivatives based on a 7-chloro-4-aminoquinoline scaffold indicate that compounds with multiple cycles and electronegative atoms exhibit enhanced binding affinity through the formation of π-bonds, halogen interactions, and hydrogen bonds with the enzyme. nih.govnih.gov These interactions with key active site residues make 4-aminoquinoline derivatives potent inhibitors of the Mpro. acs.orgacs.org

Table 2: Key Interactions of 4-Aminoquinoline Derivatives with SARS-CoV-2 Mpro This table is interactive. Click on the headers to sort the data.

| Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Phenylamino-phenoxy-quinolines | HIS41, GLU166, GLN192 | Hydrogen bonding, π-π stacking | mdpi.com |

| Chloroquine Analogs | Cys145, His41 | Not specified | acs.orgacs.org |

| Imidazole-based 7-chloro-4-aminoquinolines | Not specified | π-bonds, Halogen interactions, Hydrogen bonds | nih.govnih.gov |

Mechanisms in Anti-Alzheimer's Disease

The 4-aminoquinoline scaffold serves as a foundational core for designing potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets in Alzheimer's disease. nih.govpeerj.comnih.gov Derivatives of 4-aminoquinoline have demonstrated strong inhibitory activity against both enzymes, often with inhibition constants (Ki) in the micromolar to nanomolar range. nih.govmdpi.comnih.gov

Molecular docking studies reveal that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.netshd-pub.org.rs A common binding mode involves the 4-aminoquinoline ring system engaging in strong π-π stacking interactions with aromatic residues in the CAS, such as Trp84, Phe330, and Tyr334. nih.govpeerj.com The amino group at the 4-position of the quinoline is critical, often forming a hydrogen bond with His440, a key member of the AChE catalytic triad. nih.govpeerj.com This interaction is believed to block the entry of the natural substrate, acetylcholine (B1216132), to the catalytic site. nih.govpeerj.com Substituents on the 4-amino group can extend to interact with residues of the PAS, such as Tyr124 and Tyr337, classifying these compounds as dual-binding site inhibitors. nih.govshd-pub.org.rs

Kinetic studies have characterized many of these 4-aminoquinoline derivatives as mixed-type reversible inhibitors of both AChE and BChE. mdpi.comnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. While many derivatives inhibit both enzymes, some show selectivity. mdpi.commdpi.com For example, certain adamantane-bearing derivatives can be up to 10 times more selective for BChE, whereas others show a nearly 6-fold preference for AChE. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by 4-Aminoquinoline Derivatives This table is interactive. Click on the headers to sort the data.